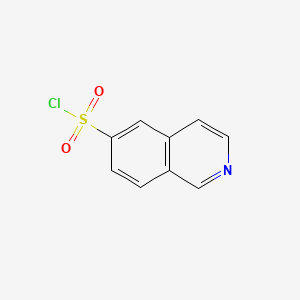

Isoquinoline-6-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWADYKRPIUHOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isoquinoline 6 Sulfonyl Chloride

Classical Preparative Routes

Traditional methods for the synthesis of isoquinoline-6-sulfonyl chloride have laid the groundwork for subsequent innovations. These routes, while effective, often involve multiple steps and can present challenges in terms of yield and purity.

Synthesis via Diazonium Salt Intermediates from Aminoisoquinolines

A well-established method for introducing a sulfonyl chloride group onto the isoquinoline (B145761) core involves the use of a diazonium salt intermediate derived from an aminoisoquinoline. This multi-step process typically begins with 6-aminoisoquinoline (B57696).

The synthesis commences with the diazotization of 6-aminoisoquinoline, which is achieved by reacting it with a nitrite (B80452) salt, such as sodium nitrite, or a nitrite ester in an acidic aqueous solution. google.com This reaction, typically carried out at low temperatures (0°C to room temperature), rapidly generates the corresponding diazonium salt. google.com It is often preferable to proceed with the subsequent step without isolating this unstable intermediate. google.com

The diazonium compound is then reacted with thionyl chloride in the presence of a copper catalyst, like copper chloride, in an acidic aqueous medium. google.com This step, known as the Sandmeyer reaction, introduces the sulfonyl chloride group at the 6-position of the isoquinoline ring. nih.gov The reaction is generally conducted at temperatures ranging from 0°C to room temperature for a period of one to five hours. google.com A photocatalytic alternative to the classical Meerwein chlorosulfonylation has also been developed, utilizing a heterogeneous transition metal-free photocatalyst under visible light irradiation. nih.gov

It is noteworthy that the precursor, 6-aminoisoquinoline, can be prepared from 6-bromoisoquinoline (B29742) by reaction with aqueous ammonia (B1221849) under high-temperature and high-pressure conditions. google.com

Oxidative Chlorination Approaches from Thioether Precursors, e.g., 6-(Benzylthio)isoquinoline

Another classical approach involves the oxidative chlorination of a thioether precursor, such as 6-(benzylthio)isoquinoline. google.com This method offers an alternative pathway to the target compound.

The precursor, 6-(benzylthio)isoquinoline, is itself a novel compound that can be synthesized by reacting 6-bromoisoquinoline with benzyl (B1604629) mercaptan in a polar solvent like dimethyl sulfoxide, in the presence of a base such as potassium tert-butoxide, potassium carbonate, or sodium hydride. google.com The reaction is typically carried out at temperatures ranging from room temperature to 150°C for one to ten hours. google.com

The subsequent oxidative chlorination of 6-(benzylthio)isoquinoline yields this compound. google.com This transformation is a key step in this synthetic sequence. Research has shown that various oxidizing agents can be employed for the oxidative chlorination of sulfur compounds to arenesulfonyl chlorides, highlighting the versatility of this approach. lookchem.com

Multi-step Protocols Involving Sulfonation and Subsequent Chlorination

A more direct, yet often challenging, method involves the sulfonation of isoquinoline followed by chlorination of the resulting sulfonic acid. The direct chlorosulfonation of isoquinoline with chlorosulfonic acid is a common approach for synthesizing this compound. evitachem.com This reaction, however, requires careful temperature control due to its exothermic nature and the corrosive properties of the reagent. evitachem.com

Alternatively, a multi-step process can be employed. This involves the sulfonation of an aromatic ring with fuming sulfuric acid to produce a sulfonic acid. google.comgoogleapis.com The sulfonic acid is then converted to the corresponding sulfonyl chloride by reacting it with a chlorinating agent such as phosphorus pentachloride or phosphorus oxychloride. google.comgoogleapis.com

Modern and Optimized Synthetic Strategies

In response to the demands for higher purity, better yields, and more industrially viable processes, modern synthetic strategies have been developed. These methods often focus on improving efficiency and simplifying purification procedures.

Development of Industrially Advantageous Preparations for High Purity

A significant advancement in the synthesis of this compound has been the development of methods to produce it as a high-purity acid addition salt. google.com This approach offers several advantages for industrial applications, as the salt can be easily isolated and purified, leading to a final product of higher quality. google.com The use of these high-purity salts is particularly beneficial in the pharmaceutical industry, where stringent quality control is paramount. google.com

For instance, after the synthesis of this compound, an acid can be added to the reaction mixture to precipitate the corresponding acid addition salt, such as the hydrochloride, sulfate, or hydrobromide salt. google.com This allows for the convenient isolation of a stable, crystalline solid.

| Acid Used | Product | Yield |

| Hydrochloric Acid | This compound hydrochloride | Not specified |

| Sulfuric Acid | This compound sulfate | 72% |

| Hydrobromic Acid | This compound hydrobromide | 84% |

| Phosphoric Acid | This compound phosphate | 67% |

Table 1: Yields of this compound acid addition salts using different acids. google.com

Facile Conversions from Sulfonyl Hydrazides Utilizing N-Halosuccinimides

A simple and rapid method for the synthesis of sulfonyl chlorides has been developed utilizing sulfonyl hydrazides and N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). mdpi.comnih.gov This method is characterized by its mild reaction conditions, high selectivity, and excellent yields. mdpi.comnih.gov

The general procedure involves reacting a sulfonyl hydrazide with N-chlorosuccinimide or N-bromosuccinimide in a solvent like acetonitrile (B52724) at room temperature. mdpi.compreprints.org This transformation is often clean and allows for the late-stage conversion to other functional groups, such as sulfonamides, by the addition of an amine. mdpi.com The proposed mechanism involves the generation of a nitrogen center radical and a halogen radical from the N-halosuccinimide. mdpi.com The sulfonyl hydrazide is then converted to a sulfonyl radical, which couples with the halogen radical to form the desired sulfonyl chloride. mdpi.com

| Starting Material | Reagent | Product | Yield |

| 4-Methylbenzenesulfonhydrazide | N-Chlorosuccinimide | p-Toluenesulfonyl chloride | 94% |

| 4-Methylbenzenesulfonhydrazide & Aniline | N-Chlorosuccinimide | N-Phenyl-4-methylbenzenesulfonamide | 94% |

Table 2: Examples of reactions using sulfonyl hydrazides and N-halosuccinimides. mdpi.com

Strategies for Synthesis from Bromoquinoline and Bromoisoquinoline Analogues

A significant strategy for the synthesis of this compound involves the use of bromoisoquinoline precursors. One documented method starts with 6-bromoisoquinoline, which is first reacted with benzyl mercaptan in an organic solvent in the presence of a base. google.comgoogle.com Suitable bases for this reaction include potassium tert-butoxide, potassium carbonate, or sodium hydride. google.comgoogle.com This initial step yields a novel intermediate compound, 6-(benzylthio)isoquinoline. google.com

The subsequent step involves subjecting the 6-(benzylthio)isoquinoline intermediate to an oxidative chlorination reaction to produce this compound. google.com This multi-step pathway starting from 6-bromoisoquinoline provides a viable route to the target sulfonyl chloride. google.com General methods have also been reported for preparing various quinoline- and isoquinoline-sulfonyl chlorides from their corresponding bromo-analogues, highlighting this as a foundational approach in azine chemistry. researchgate.net

Exploration of Acid Addition Salts of this compound

The formation of acid addition salts of this compound is a critical technique for its isolation and purification. google.com These salts can be readily and affordably produced from known compounds and isolated as high-purity solids. google.comgoogle.com The use of these stable, high-purity salts is advantageous for the industrial manufacturing of isoquinoline-6-sulfonamide compounds, which are valuable as pharmaceutical agents. google.comgoogle.com Acids suitable for forming these salts include inorganic acids like hydrochloric acid, sulfuric acid, phosphoric acid, and hydrobromic acid. google.com

Hydrohalide Salts (e.g., Hydrochloride, Hydrobromide)

Hydrohalide salts of this compound, particularly the hydrochloride and hydrobromide salts, have been synthesized and characterized.

The hydrochloride salt is prepared following the oxidative chlorination of 6-(benzylthio)isoquinoline. After the primary reaction, a solution of hydrochloric acid, such as a 2M solution in diethyl ether or a 4M solution in 1,4-dioxane, is added to the reaction mixture. google.comgoogleapis.com This causes the hydrochloride salt to precipitate as a solid, which can then be isolated by filtration. google.comgoogleapis.com In one instance, this method yielded a light-yellow solid. googleapis.com

The hydrobromide salt is synthesized using a similar procedure. Instead of hydrochloric acid, hydrobromic acid is added to the reaction mixture after the oxidative chlorination of 6-(benzylthio)isoquinoline. google.comgoogleapis.com This process has been shown to yield the desired product as a single compound. googleapis.com

Table 1: Synthesis of this compound Hydrohalide Salts

| Starting Material | Reagent Added | Product | Yield |

| 6-(benzylthio)isoquinoline | Hydrochloric Acid | This compound hydrochloride | 85% googleapis.com |

| 6-(benzylthio)isoquinoline | Hydrobromic Acid | This compound hydrobromide | 84% googleapis.com |

Sulfate and Phosphate Salts

Beyond hydrohalides, other inorganic acid addition salts of this compound have been developed.

The sulfate salt is obtained by reacting 6-(benzylthio)isoquinoline under the same oxidative chlorination conditions as for the hydrohalide salts, but with the addition of sulfuric acid instead of a hydrohalic acid. google.comgoogleapis.com

Similarly, the phosphate salt is synthesized by adding phosphoric acid to the reaction mixture following the oxidative chlorination of the 6-(benzylthio)isoquinoline intermediate. google.comgoogleapis.com

Table 2: Synthesis of this compound Sulfate and Phosphate Salts

| Starting Material | Reagent Added | Product | Yield |

| 6-(benzylthio)isoquinoline | Sulfuric Acid | This compound sulfate | 72% googleapis.com |

| 6-(benzylthio)isoquinoline | Phosphoric Acid | This compound phosphate | 67% googleapis.com |

Reactivity Profiles and Mechanistic Investigations of Isoquinoline 6 Sulfonyl Chloride

Fundamental Sulfonylation Mechanisms

The dominant reaction pathway for sulfonyl chlorides, including the isoquinoline (B145761) derivative, involves the highly electrophilic sulfur atom of the sulfonyl chloride moiety. wikipedia.org These reactions typically proceed through nucleophilic substitution mechanisms.

Nucleophilic Attack and Covalent Bond Formation as a Sulfonylating Agent

The core reactivity of isoquinoline-6-sulfonyl chloride as a sulfonylating agent stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). evitachem.com The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which results in a significant partial positive charge on the sulfur, making it a prime target for nucleophiles. wikipedia.org

The fundamental mechanism is a nucleophilic substitution reaction, often proceeding via an addition-elimination pathway. quimicaorganica.org A nucleophile (Nu:), such as an amine or an alcohol, attacks the electrophilic sulfur atom, leading to the formation of a transient, tetracoordinate intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new covalent bond between the sulfur and the nucleophile. wikipedia.org

When reacting with amines (R₂NH), this compound forms the corresponding sulfonamides. wikipedia.org Similarly, reaction with alcohols (R'OH) in the presence of a base yields sulfonate esters. wikipedia.orgorganic-chemistry.org These sulfonylation reactions are fundamental in organic synthesis for constructing complex molecules and are widely used in the preparation of biologically active compounds. enamine.net For instance, the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with various amines is a key step in synthesizing quinoline-5-sulfonamides. nih.gov While nucleophilic substitution on the isoquinoline ring itself typically favors the C1 position, the reactivity of the sulfonyl chloride group is dominant, allowing it to act as an efficient sulfonylating agent. quimicaorganica.orgarsdcollege.ac.inquora.com

Table 1: Examples of Nucleophilic Substitution with Sulfonyl Chlorides

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Amine (R'₂NH) | Sulfonamide | RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl wikipedia.org |

| Alcohol (R'OH) | Sulfonate Ester | RSO₂Cl + R'OH → RSO₂OR' + HCl wikipedia.org |

| Water (H₂O) | Sulfonic Acid | RSO₂Cl + H₂O → RSO₃H + HCl wikipedia.org |

Radical Pathways in Transformations

Beyond ionic reactions, sulfonyl chlorides are versatile precursors for generating sulfonyl radicals, which opens up a different set of synthetic transformations. magtech.com.cn

Generation and Reactivity of Sulfonyl Radicals

Sulfonyl radicals (RSO₂•) can be generated from sulfonyl chlorides under various conditions. wikipedia.org While sulfonyl bromides more readily undergo homolysis, sulfonyl chlorides can be activated to form radicals, often through photoredox catalysis or the use of radical initiators. wikipedia.orgcam.ac.uk Visible-light photocatalysis, using catalysts like fac-Ir(ppy)₃, has emerged as a powerful method for generating sulfonyl radicals from the corresponding sulfonyl chlorides under mild, redox-neutral conditions. rsc.orgrsc.org

Once generated, the sulfonyl radical is a key intermediate that can participate in a variety of reactions. researchgate.net A primary mode of reactivity is its addition to unsaturated carbon-carbon bonds in alkenes and alkynes. researchgate.net This addition forms a new carbon-centered radical, which can then be trapped or participate in further cascade reactions, leading to the efficient formation of carbon-sulfur bonds. cam.ac.ukresearchgate.net

Visible-Light-Promoted Radical Cascade Cyclizations

The reactivity of sulfonyl radicals is elegantly harnessed in visible-light-promoted radical cascade reactions. A notable example involves the reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)₃ at room temperature. rsc.org In this process, the photocatalyst initiates the formation of a sulfonyl radical from the sulfonyl chloride. This radical adds to the alkene moiety of the benzamide, triggering a tandem sequence of cyclization and sulfonylation. The cascade reaction culminates in the formation of complex heterocyclic products, specifically 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, in good to excellent yields. rsc.org This methodology demonstrates the synthetic power of combining radical generation from sulfonyl chlorides with intramolecular cyclization to build complex molecular architectures related to the isoquinoline scaffold. rsc.org

Oxidative Radical Additions and Their Synthetic Utility

The generation of sulfonyl radicals from sulfonyl chlorides is a key step in various oxidative radical addition reactions. cam.ac.uk These methods provide efficient routes to construct sulfone-containing molecules, which are prevalent in pharmaceuticals and agrochemicals. cam.ac.uk

Under photoredox conditions, sulfonyl radicals generated from sulfonyl chlorides can be coupled with electron-deficient olefins. cam.ac.uk This process allows for the formation of various dialkyl sulfones. Another strategy involves the iron-catalyzed generation of sulfonyl radicals from sulfonylhydrazides, which then add intermolecularly to alkenes to produce β-hydroxysulfone compounds. rsc.org Furthermore, oxidative radical annulation of sulfonyl hydrazones with simple olefins, accelerated by a binary acid system, provides an efficient pathway to construct six-membered heterocycles like tetrahydropyridazines. nih.gov These oxidative addition reactions highlight the synthetic versatility of sulfonyl radicals as building blocks for complex organic molecules. rsc.orgnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sulfonyl chloride |

| Amine |

| Alcohol |

| Sulfonamide |

| Sulfonate ester |

| Chloride |

| 8-Hydroxyquinoline-5-sulfonyl chloride |

| Quinoline-5-sulfonamide |

| Methanesulfonyl chloride |

| Benzenesulfonyl chloride |

| trans-β-Styrenesulfonyl chloride |

| Water |

| Deuterium oxide |

| Methanol |

| Methanol-d |

| Sulfonyl radical |

| fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) |

| N-Alkyl-N-methacryloyl benzamide |

| 4-(Sulfonylmethyl)isoquinoline-1,3(2H,4H)-dione |

| Sulfone |

| Sulfonylhydrazide |

| β-Hydroxysulfone |

| Sulfonyl hydrazone |

| Tetrahydropyridazine |

Catalytic Reaction Systems

Catalytic systems are pivotal in modern organic synthesis, enabling efficient and selective chemical transformations. The following sections were intended to detail the involvement of this compound in specific catalytic reactions. However, a comprehensive search of available literature did not yield specific examples of this compound being utilized as a substrate in these named reactions. The discussions below are therefore based on the general mechanisms of these reaction types, which are yet to be specifically reported with this compound.

Copper-Catalyzed C–H Bond Activation and Sulfonylation

Copper-catalyzed C–H bond activation has emerged as a powerful tool for the formation of carbon-sulfur bonds. These reactions typically proceed via a mechanism involving the formation of a copper-nitrenoid or a related reactive intermediate, which then facilitates the functionalization of a C–H bond. The regioselectivity of such reactions is often guided by directing groups present on the substrate.

In a hypothetical copper-catalyzed sulfonylation involving this compound, one could envision a process where a suitable substrate, perhaps containing a directing group, reacts with the sulfonyl chloride in the presence of a copper catalyst. The reaction would likely involve the oxidative addition of the sulfonyl chloride to a low-valent copper species, followed by a C–H activation step and reductive elimination to afford the sulfonated product. The specific conditions, such as the choice of copper precursor, ligand, and solvent, would be critical in achieving the desired transformation.

Transition-Metal-Free Deoxygenative Sulfonylation of N-Oxides

The deoxygenative functionalization of N-oxides is an elegant strategy for the synthesis of substituted heterocycles. In the context of sulfonylation, this transformation allows for the introduction of a sulfonyl group onto a heteroaromatic ring, often at the C2-position. These reactions can proceed through various mechanisms, including those involving the in situ generation of a more reactive sulfonylating agent.

For a transition-metal-free deoxygenative sulfonylation to occur with this compound and an N-oxide, a suitable activator would likely be required to promote the reaction. This could involve the formation of a reactive intermediate that facilitates both the deoxygenation of the N-oxide and the subsequent sulfonylation. The electronic properties of the isoquinoline ring in this compound could influence the reactivity of the sulfonyl chloride group in such a transformation.

Palladium-Catalyzed Processes Involving Sulfonyl Chlorides

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While sulfonyl chlorides are less commonly employed as coupling partners compared to aryl halides or triflates, their use in palladium-catalyzed reactions is a growing area of interest. These reactions can proceed through various catalytic cycles, often involving the oxidative addition of the S-Cl bond to a palladium(0) complex.

A potential palladium-catalyzed process involving this compound could include a desulfonylative cross-coupling reaction, where the sulfonyl group is extruded as sulfur dioxide, or a direct coupling where the sulfonyl moiety is retained. For instance, a Suzuki-type coupling could potentially be developed between this compound and a boronic acid derivative, although this remains to be explored experimentally. The nature of the palladium catalyst, ligands, and reaction conditions would be crucial for the success of such a process. A patent for bicyclic sulfonamide compounds mentions the use of a palladium catalyst for the construction of boronic ester intermediates, which could subsequently be coupled, but does not detail a direct palladium-catalyzed coupling of the this compound itself. google.com

Synthesis and Characterization of Isoquinoline 6 Sulfonyl Chloride Derivatives and Analogues

Synthesis of Sulfonamide Derivatives

The reaction of isoquinoline-6-sulfonyl chloride with amines is a cornerstone of its synthetic utility, providing a direct route to a vast library of sulfonamide derivatives. These compounds are of particular interest due to their prevalence in pharmacologically active molecules.

Reaction with Primary and Secondary Amines

The sulfonylation of primary and secondary amines with this compound is a fundamental and widely employed transformation. This reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. rsc.org

A diverse range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized in this reaction, allowing for the synthesis of a broad spectrum of isoquinoline-6-sulfonamides. google.com For instance, reactions with simple alkylamines such as methylamine, dimethylamine, and ethylamine, as well as cyclic amines like piperidine (B6355638) and morpholine, have been reported to proceed efficiently. google.com The nature of the amine can influence the reaction rate, with primary amines generally reacting more rapidly than secondary amines due to steric hindrance. rsc.org

Microwave-assisted synthesis has emerged as an effective technique for the sulfonylation of amines, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org This approach has been successfully applied to a variety of amines, demonstrating its broad applicability. rsc.org

Table 1: Examples of Primary and Secondary Amines Used in the Synthesis of Isoquinoline-6-sulfonamide Derivatives

| Amine | Product Type |

| Methylamine | N-Methylisoquinoline-6-sulfonamide |

| Dimethylamine | N,N-Dimethylisoquinoline-6-sulfonamide |

| Ethylamine | N-Ethylisoquinoline-6-sulfonamide |

| Diethylamine | N,N-Diethylisoquinoline-6-sulfonamide |

| Aniline | N-Phenylisoquinoline-6-sulfonamide |

| Piperidine | 1-(Isoquinoline-6-sulfonyl)piperidine |

| Morpholine | 4-(Isoquinoline-6-sulfonyl)morpholine |

Resin-Capture and Release Methodologies for Sulfonamide Libraries

Solid-phase organic synthesis, particularly using resin-capture and release strategies, has proven to be a powerful tool for the high-throughput synthesis of sulfonamide libraries. In this approach, a resin-bound reagent is used to "capture" the desired product from the reaction mixture, allowing for easy purification by simple filtration and washing. The purified product is then "released" from the resin.

One such methodology involves the use of a resin-bound scavenger to purify the sulfonamide products. After the reaction of this compound with an amine, a scavenger resin can be added to react with any unreacted sulfonyl chloride and other impurities, leaving the desired sulfonamide in solution.

Another approach, termed "resin-capture and release," utilizes a solid-supported amine or a resin that can be functionalized with an amine. The this compound is reacted with this solid-supported amine, effectively "capturing" the isoquinoline-6-sulfonyl moiety onto the resin. Subsequent cleavage from the resin releases the sulfonamide product. This method is particularly advantageous for the parallel synthesis of large numbers of sulfonamides.

Role as a Key Intermediate in the Synthesis of Isoquinoline-6-sulfonamide Compounds

This compound is a crucial intermediate in the synthesis of a wide range of isoquinoline-6-sulfonamide compounds with potential therapeutic applications. google.com Its importance lies in its ability to be readily converted into diverse sulfonamides through reactions with a vast array of amines. google.comresearchgate.net This versatility allows for the systematic modification of the sulfonamide moiety to explore structure-activity relationships and optimize pharmacological properties.

The synthesis of these key intermediates often begins with 6-aminoisoquinoline (B57696). google.com A common synthetic route involves the diazotization of 6-aminoisoquinoline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and subsequent treatment with a chlorinating agent to yield this compound. google.com Another method involves the direct chlorosulfonation of isoquinoline (B145761). evitachem.com

The resulting this compound can then be reacted with a wide variety of primary and secondary amines to generate a library of isoquinoline-6-sulfonamide derivatives. google.comresearchgate.net This modular approach is highly efficient for the discovery of new drug candidates.

Formation of Other Sulfonyl-Containing Moieties

Beyond the synthesis of sulfonamides, this compound serves as a precursor for other important sulfonyl-containing functional groups, including sulfones and sulfonyl fluorides. It is also instrumental in the construction of more complex fused heterocyclic systems that incorporate a sulfonyl group.

Conversion to Sulfones and Sulfonyl Fluorides

While the primary reactivity of this compound is towards the formation of sulfonamides, it can also be converted to other sulfonyl derivatives. The synthesis of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides is a significant area of medicinal chemistry. nih.govacs.org

Sulfones: The conversion of sulfonyl chlorides to sulfones can be achieved through various methods, although it is less common than sulfonamide formation. One approach involves the reaction with organometallic reagents.

Sulfonyl Fluorides: The transformation of sulfonyl chlorides to sulfonyl fluorides is a valuable reaction, as sulfonyl fluorides often exhibit greater stability and unique reactivity compared to their chloride counterparts. rhhz.netd-nb.info This conversion can be accomplished by reacting the sulfonyl chloride with a fluoride (B91410) source, such as potassium fluoride. rhhz.net The resulting isoquinoline-6-sulfonyl fluoride can then be used in "click chemistry" reactions, specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions, to generate a new range of derivatives.

Construction of Fused Heterocyclic Frameworks Bearing Sulfonyl Groups

This compound can be utilized as a building block in the synthesis of more complex, fused heterocyclic systems that incorporate a sulfonyl group. These intricate molecular architectures are of great interest in drug discovery and materials science.

One strategy involves the use of this compound in cascade reactions where the sulfonyl group participates in the cyclization process. For example, a visible light-induced cascade sulfonylation/cyclization of N-methacryloyl-2-phenylbenzoimidazoles with sulfonyl chlorides has been reported to produce sulfonylated benzo nih.govresearchgate.netimidazo[2,1-a]isoquinolin-6(5H)-ones. researchgate.net In this type of reaction, a sulfonyl radical, generated from the sulfonyl chloride, adds to an alkene, initiating a cyclization cascade that ultimately forms the fused heterocyclic system. nih.gov

These methods provide access to novel and structurally diverse polycyclic compounds where the sulfonyl group is an integral part of the fused framework. The properties of these compounds can be fine-tuned by varying the substituents on the isoquinoline ring and the reaction partners.

Regioselective Functionalization and Structural Diversification

The strategic functionalization of the this compound scaffold is pivotal for creating a diverse library of derivatives. The presence of the sulfonyl chloride group at the C-6 position, along with the inherent reactivity of the isoquinoline ring system, allows for a variety of regioselective modifications and structural diversification strategies. These modifications are crucial for exploring the chemical space and developing novel compounds.

A primary method for achieving structural diversity is through the reaction of the this compound with various nucleophiles. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form a wide array of isoquinoline-6-sulfonamide derivatives. google.com This reaction is typically carried out in the presence of a base, such as Hünig's base or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netnih.gov The versatility of this approach allows for the introduction of a vast range of substituents by simply varying the amine component used in the synthesis. google.com

Palladium-catalyzed cross-coupling reactions represent another powerful tool for the regioselective functionalization of the isoquinoline core. While the sulfonyl chloride group itself can participate in certain cross-coupling reactions, such as Stille couplings with organostannanes, functionalization often targets other positions on the isoquinoline ring. nih.gov For instance, methods for the C-H functionalization of quinolines and isoquinolines have been developed, allowing for the introduction of aryl or alkyl groups at specific positions. mdpi.comnih.gov These reactions often employ transition metal catalysts, like palladium or rhodium, and can be directed by existing functional groups or the inherent electronic properties of the heterocyclic system. mdpi.comnih.gov

Furthermore, structural diversification can be achieved by modifying the isoquinoline ring itself prior to or after the introduction of the sulfonyl chloride group. For example, introducing substituents at other positions of the isoquinoline ring, such as a methyl group at the C-3 position, can influence the properties of the resulting molecule. nih.gov The development of methods for the regioselective synthesis of substituted isoquinolines, such as the Larock isoquinoline synthesis, provides access to a broad range of starting materials for further functionalization. acs.org

The following tables provide examples of the structural diversification of this compound through the synthesis of various derivatives.

Table 1: Synthesis of Isoquinoline-6-sulfonamide Derivatives

| Entry | Amine Component | Product | Reference |

|---|---|---|---|

| 1 | Piperazine | 1-(Isoquinoline-6-sulfonyl)piperazine | google.com |

| 2 | 4-Methylpiperazine | 1-Methyl-4-(isoquinoline-6-sulfonyl)piperazine | google.com |

| 3 | N-Methyl-2-aminoethanol | N-Methyl-N-(2-hydroxyethyl)isoquinoline-6-sulfonamide | google.com |

| 4 | Cyclohexylamine | N-Cyclohexylisoquinoline-6-sulfonamide | nih.gov |

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification

| Coupling Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Stille Coupling | Arenesulfonyl chlorides and organostannanes | Pd₂(dba)₃ / tri-2-furylphosphine / CuBr·SMe₂ | Biaryls | nih.gov |

| Hiyama Coupling | Aryltriethoxysilanes and aryl halides | Palladium catalyst | Biaryl products | nih.gov |

| Allylic Cross-Coupling | Homoallylic tosylates and boronic acids | Pd(0) / 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox) | Allylated arenes | organic-chemistry.org |

The regioselective functionalization and structural diversification of this compound and its analogues are driven by a range of synthetic methodologies. These include nucleophilic substitution at the sulfonyl chloride group and various transition-metal-catalyzed cross-coupling reactions. google.comnih.gov These strategies enable the synthesis of a wide variety of derivatives, which is essential for the exploration of their potential applications. The ability to selectively modify different parts of the molecule provides a powerful platform for creating novel chemical entities. science.gov

Advanced Spectroscopic Methodologies for the Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In isoquinoline-6-sulfonyl chloride, the protons are located on the heterocyclic aromatic ring system. The analysis of their chemical shifts (δ) and coupling constants (J) allows for the unambiguous assignment of each proton. google.com The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would show distinct signals for each of the six protons on the isoquinoline (B145761) core. google.comgoogle.com

The protons on the pyridine (B92270) ring (C1-H, C3-H, C4-H) and the benzene (B151609) ring (C5-H, C7-H, C8-H) resonate at different frequencies due to the varying electronic environments created by the nitrogen atom and the electron-withdrawing sulfonyl chloride group. For instance, the proton at the C1 position is typically found at a downfield chemical shift due to its proximity to the electronegative nitrogen atom. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 | 9.3 - 9.5 | s |

| H-3 | 7.7 - 7.9 | d |

| H-4 | 8.5 - 8.7 | d |

| H-5 | 8.3 - 8.5 | d |

| H-7 | 8.0 - 8.2 | dd |

| H-8 | 8.8 - 9.0 | d |

Note: Predicted values are based on analysis of similar isoquinoline structures. Actual values may vary.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum, providing a count of the non-equivalent carbons. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.

The carbons of the isoquinoline ring system typically resonate in the aromatic region (approximately 115-155 ppm). The carbon atom attached to the sulfonyl chloride group (C-6) and the carbons adjacent to the nitrogen atom (C-1 and C-3) are particularly influenced, often appearing at characteristic downfield shifts. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~153 |

| C-3 | ~122 |

| C-4 | ~144 |

| C-4a | ~136 |

| C-5 | ~128 |

| C-6 | ~140 |

| C-7 | ~129 |

| C-8 | ~130 |

| C-8a | ~133 |

Note: Predicted values are based on analysis of similar isoquinoline structures. Actual values may vary.

For complex molecules like this compound, one-dimensional NMR spectra can be crowded. Advanced two-dimensional (2D) NMR experiments are employed to resolve ambiguities and definitively assign signals. beilstein-journals.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. It helps to trace the connectivity of protons within the pyridine and benzene rings of the isoquinoline structure. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. nih.govnih.gov For this compound (C₉H₆ClNO₂S), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight.

Under techniques like electrospray ionization (ESI) or electron impact (EI), the molecule undergoes characteristic fragmentation. The fragmentation of sulfonyl chlorides often proceeds through the loss of a chlorine atom followed by the elimination of a neutral sulfur dioxide molecule. researchgate.net This process results in the formation of a stable isoquinolyl cation, which would represent a prominent peak in the mass spectrum.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₉H₆ClNO₂S]⁺• | 227/229 | Molecular Ion (showing isotopic pattern for Cl) |

| [M-Cl]⁺ | [C₉H₆NO₂S]⁺ | 192 | Loss of Chlorine radical |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most diagnostic signals are those from the sulfonyl chloride group. rsc.orgrsc.org Strong, distinct stretching vibrations for the S=O bonds are typically observed. Other important absorptions include those for the aromatic C-H bonds and the C=N bond within the isoquinoline ring. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1390 |

| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1180 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=N (in ring) | Stretch | 1580 - 1620 |

| Aromatic C=C | Stretch | 1450 - 1550 |

Note: Predicted values are based on analysis of similar sulfonated aromatic compounds.

X-ray Crystallographic Analysis for Definitive Structural Determination of Derivatives and Complexes

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of this compound itself may not be readily available, the analysis of its derivatives and complexes provides invaluable insight into its bonding, conformation, and intermolecular interactions.

Studies on the crystal structures of various isoquinoline sulfonamide derivatives reveal key structural features. For instance, the crystal structure of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, a related sulfonamide, shows that the quinoline (B57606) and phenol (B47542) moieties are nearly coplanar. iucr.org The sulfonamide group's geometry is critical, with the S-N and S-O bond lengths and angles being consistent across different molecules. nih.gov In this particular structure, the sulfonamide group is twisted relative to the quinoline ring. iucr.org

Intermolecular interactions, such as hydrogen bonds and π–π stacking, play a crucial role in the crystal packing of these derivatives. iucr.org In the aforementioned quinoline-6-sulfonamide, N—H⋯O and C—H⋯O hydrogen bonds, along with C—H⋯π interactions, are significant in building the crystal lattice. iucr.org Similarly, in the crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline, inversion dimers are formed through pairs of C—H⋯O hydrogen bonds. researchgate.net

The analysis of complexes of isoquinoline sulfonamides with proteins, such as protein kinases, has been instrumental in understanding their biological activity. pnas.org X-ray crystallography of these complexes reveals how the isoquinoline sulfonamide inhibitor binds to the active site of the enzyme, detailing the specific interactions between the inhibitor and the protein residues. pnas.orgnih.gov For example, in a complex with casein kinase 1 (CK1), the isoquinoline ring of the inhibitor occupies the ATP-binding cleft. pnas.org

These crystallographic studies on related compounds provide a robust framework for understanding the structural chemistry of this compound derivatives and their complexes, guiding the design of new molecules with specific properties.

Table 2: Representative Crystallographic Data for an Isoquinoline Sulfonamide Derivative

| Parameter | 2-(2-hydroxyphenyl)quinoline-6-sulfonamide |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Dihedral Angle | 6.05 (15)° (between quinoline and phenol moieties) |

| Dominant Intermolecular Interactions | N—H⋯O, C—H⋯O hydrogen bonds, C—H⋯π interactions, π–π stacking |

Data sourced from a study on a related quinoline sulfonamide derivative. iucr.org

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for the purification, purity assessment, and analysis of this compound and its reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques.

HPLC is a cornerstone technique for determining the purity of this compound and for analyzing the composition of reaction mixtures containing its derivatives. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach for separating sulfonyl chlorides and related compounds. researchgate.net

The development of a robust HPLC method involves the optimization of several parameters, including the mobile phase composition, flow rate, and detector wavelength. For sulfonyl chlorides, which can be reactive, derivatization is sometimes employed to enhance detection and stability. bohrium.com For instance, derivatization with a UV-active agent can improve sensitivity. google.com However, direct analysis is also possible. A patent for this compound hydrochloride mentions the use of HPLC to confirm the production of a single sulfonamide compound from its reaction. google.com

A typical HPLC method for analyzing sulfonyl chlorides might involve a gradient elution, starting with a higher proportion of aqueous solvent and gradually increasing the organic solvent (e.g., acetonitrile) concentration. google.com This allows for the separation of compounds with a wide range of polarities. The use of a Diode Array Detector (DAD) allows for the monitoring of the elution at multiple wavelengths, aiding in peak identification and purity assessment. google.com

Table 3: Illustrative HPLC Method Parameters for Sulfonyl Chloride Analysis

| Parameter | Typical Conditions |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with an acid modifier like trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD (e.g., 210 nm or 254 nm) |

| Injection Volume | 2-20 µL |

These are general conditions and would require optimization for the specific analysis of this compound. google.comnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is extensively used to monitor the progress of chemical reactions involving this compound. rochester.edushoko-sc.co.jp It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase (eluent). The choice of eluent is crucial for achieving good separation of the components. A solvent system is selected to provide a significant difference in the retention factor (Rf) values between the starting material (this compound) and the desired product (e.g., a sulfonamide derivative). rochester.edu

The separated spots on the TLC plate can be visualized under UV light (typically at 254 nm) if the compounds are UV-active. rochester.edu Alternatively, staining reagents can be used to visualize the spots. rochester.edu A patent document illustrates the behavior of this compound on a silica gel TLC plate, indicating its utility in monitoring reactions. google.com By comparing the spots of the reaction mixture with those of the starting material and, if available, the pure product, a chemist can quickly determine the status of the reaction.

Table 4: General Procedure for TLC Monitoring of a Reaction with this compound

| Step | Description |

| Plate Preparation | Use a silica gel 60 F₂₅₄ plate. |

| Spotting | Apply small spots of the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture on the same spot) on the baseline. |

| Development | Place the plate in a sealed chamber with an appropriate eluent system (e.g., a mixture of a non-polar solvent like heptane (B126788) or chloroform and a polar solvent like ethyl acetate (B1210297) or methanol). |

| Visualization | After the solvent front has moved up the plate, remove it, dry it, and visualize the spots under a UV lamp or by using a chemical stain. |

| Analysis | Compare the Rf values of the spots to assess the progress of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate a successful reaction. |

The specific eluent system must be determined experimentally for each reaction. rochester.edusigmaaldrich.com

Computational and Theoretical Investigations into the Molecular Structure and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule. For isoquinoline-6-sulfonyl chloride, these methods, particularly Density Functional Theory (DFT), are invaluable for elucidating its structural and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. scispace.com Methods like B3LYP or ωB97XD, combined with basis sets such as 6-311++G(d,p), are frequently employed to accurately model the geometry and electronic properties of organic compounds, including heterocyclic systems. mdpi.comnih.govnih.govmdpi.com

The geometry of this compound is optimized to find its most stable, lowest-energy conformation. The core of the molecule is the planar isoquinoline (B145761) ring system. sci-hub.box The substitution of the sulfonyl chloride group (-SO₂Cl) at the C6 position introduces significant electronic and steric effects. The strong electron-withdrawing nature of the -SO₂Cl group modifies the electron density distribution across the aromatic system.

Computational studies on analogous molecules, such as 4-fluoroisoquinoline-5-sulfonyl chloride, have shown that steric repulsion between the sulfonyl group and adjacent atoms can influence its orientation relative to the isoquinoline plane. researchgate.net For this compound, one of the sulfonyl oxygen atoms is expected to lie approximately in the plane of the isoquinoline ring to minimize steric hindrance with the hydrogen atom at the C5 position. The optimized geometric parameters, including bond lengths and angles, can be precisely calculated and serve as a foundation for further analysis. nih.govsci-hub.box

Table 1: Representative Calculated Geometrical Parameters for this compound This table presents illustrative data based on typical DFT calculations for similar heterocyclic sulfonyl chlorides. Actual values would be derived from specific DFT computations (e.g., at the B3LYP/6-311++G(d,p) level).

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | S-Cl | 2.085 |

| S=O | 1.430 | |

| C6-S | 1.770 | |

| C5-C6 | 1.375 | |

| C6-C7 | 1.410 | |

| Bond Angle | O-S-O | 121.5 |

| O-S-Cl | 107.0 | |

| C6-S-Cl | 105.8 | |

| C5-C6-S | 120.5 | |

| C7-C6-S | 119.8 |

The electronic structure analysis also involves examining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of chemical reactivity and kinetic stability. nih.gov The electron-withdrawing sulfonyl chloride group is expected to lower the energy of both the HOMO and LUMO compared to the parent isoquinoline molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model. mdpi.com

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated from the optimized molecular geometry. medium.comfaccts.de These calculations help in assigning the bands observed in experimental FT-IR and FT-Raman spectra. sci-hub.box For this compound, key predicted vibrations would include the symmetric and asymmetric stretching modes of the S=O bonds in the sulfonyl group, typically found in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. Vibrations corresponding to the S-Cl stretch and various C-H and C-C stretching and bending modes of the isoquinoline ring would also be identified. nih.govdiva-portal.org Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. medium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding constants, which are then converted into ¹H and ¹³C NMR chemical shifts. sci-hub.box The predicted chemical shifts can be compared directly with experimental spectra. mdpi.comchinesechemsoc.org The presence of the electronegative sulfonyl chloride group at the C6 position is predicted to induce downfield shifts for the nearby protons (H5, H7) and carbons (C5, C6, C7) relative to unsubstituted isoquinoline. sci-hub.box Agreement between calculated and experimental NMR data provides strong support for the computed molecular structure. mdpi.com

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) This table demonstrates the typical correlation achieved between GIAO-calculated and experimentally observed chemical shifts. Values are representative.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1 | 9.35 | 9.42 |

| H3 | 8.60 | 8.65 |

| H4 | 7.85 | 7.90 |

| H5 | 8.45 | 8.51 |

| H7 | 8.30 | 8.38 |

| H8 | 8.15 | 8.22 |

Mechanistic Pathway Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species that are difficult or impossible to observe experimentally. sumitomo-chem.co.jp

Computational Elucidation of Reaction Intermediates and Transition States

For reactions involving this compound, such as its conversion to a sulfonamide via reaction with an amine, DFT calculations can map out the entire reaction pathway. mdpi.com This involves identifying and optimizing the structures of all relevant species, including reactants, products, and any reaction intermediates or transition states. chinesechemsoc.org

In a typical nucleophilic substitution at the sulfur atom, the reaction may proceed through a stepwise mechanism involving a trigonal bipyramidal intermediate or a concerted mechanism. researchgate.net Computational modeling can distinguish between these possibilities by locating the transition state(s) connecting the reactants and products. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes occurring during the reaction. For example, in the reaction with an amine, the transition state would feature a partially formed S-N bond and a partially broken S-Cl bond.

Energy Landscape Analysis of Reaction Mechanisms

Once the stationary points (reactants, intermediates, transition states, products) on the potential energy surface have been located, their relative energies can be calculated to construct an energy landscape or reaction profile. upf.edu This profile illustrates the energetic feasibility of a proposed mechanism. sumitomo-chem.co.jp

Table 3: Representative Energy Landscape Data for a Hypothetical Reaction Pathway This table provides an example of relative Gibbs free energies (ΔG) calculated for the species involved in the reaction of this compound with an amine.

| Species | Description | Relative ΔG (kcal/mol) |

| R | Reactants (this compound + Amine) | 0.0 |

| TS1 | Transition State | +22.5 |

| I1 | Intermediate Complex | -2.1 |

| P | Products (Sulfonamide + HCl) | -15.8 |

Intermolecular Interactions and Aggregation Studies

The way molecules interact with each other in the solid state dictates their crystal structure and physical properties. Computational methods can provide detailed insights into these non-covalent interactions. eurjchem.com

For this compound, several types of intermolecular interactions are expected to be significant. These include π-π stacking interactions between the aromatic isoquinoline rings and weaker C-H···O and C-H···N hydrogen bonds. eurjchem.comresearchgate.net

Notably, studies on similar sulfonyl chloride compounds have highlighted the importance of halogen-involved interactions. nih.gov Specifically, close-contact interactions between the chlorine atom of one molecule and a sulfonyl oxygen atom of a neighboring molecule (Cl···O interactions) can be a key stabilizing force in the crystal lattice. nih.gov

Applications of Isoquinoline 6 Sulfonyl Chloride in Advanced Organic Synthesis and Materials Science

Versatile Building Block in Complex Chemical Synthesis

The unique structure of isoquinoline-6-sulfonyl chloride, combining a heterocyclic aromatic system with a potent electrophilic sulfonyl chloride moiety, makes it an invaluable intermediate in the synthesis of complex chemical structures. evitachem.com It is classified as a nitrogen-containing heterocyclic compound and a sulfonyl chloride derivative of isoquinoline (B145761). evitachem.com

This compound is a key intermediate for the construction of a wide variety of substituted isoquinolines, which are privileged structures in medicinal chemistry. evitachem.comnih.gov The sulfonyl chloride group is highly susceptible to nucleophilic substitution, allowing for the facile introduction of sulfonamide functionalities. This reaction is a cornerstone for creating libraries of novel compounds for drug discovery. For instance, it is used as a key intermediate in the preparation of isoquinoline-6-sulfonamide compounds, which have shown potential as pharmaceutical agents for conditions like glaucoma. google.com

The synthesis of these derivatives often involves reacting this compound with various primary or secondary amines to yield the corresponding sulfonamides. researchgate.net Furthermore, the isoquinoline core itself can be modified. Palladium-catalyzed cross-coupling reactions, for example, can be employed to introduce diverse substituents, such as arylamine and alkylamine groups, at other positions of the isoquinoline ring system. researchgate.net This dual reactivity allows for the systematic construction of complex, poly-functionalized heterocyclic frameworks with potential biological activity. nih.gov Modern synthetic strategies continue to be developed for the efficient construction of diverse isoquinoline frameworks due to their therapeutic importance. nih.gov

Table 1: Synthetic Utility of this compound

| Reaction Type | Reagent Class | Resulting Structure | Application Area |

|---|---|---|---|

| Nucleophilic Substitution | Amines (Primary/Secondary) | Isoquinoline-6-sulfonamides | Medicinal Chemistry google.com |

| Palladium-Catalyzed C-N Coupling | Arylamines, Alkylamines | Substituted Isoquinolines | Drug Discovery researchgate.net |

Beyond sulfonamides, this compound is a valuable precursor for compounds containing a sulfone linkage (C-SO₂-C). A notable application is in the synthesis of sulfone-containing isoquinolinonediones. researchgate.net These structures are of significant interest due to their presence in various biologically active molecules.

The synthesis often proceeds through a radical-mediated pathway. researchgate.net In these reactions, the sulfonyl chloride acts as a source of a sulfonyl radical (R-SO₂•) under visible-light photoredox catalysis or other radical initiation conditions. researchgate.netresearchgate.net This sulfonyl radical can then add to a suitably positioned alkene, such as in an N-methacryloylbenzamide derivative, followed by an intramolecular cyclization to construct the isoquinolinone skeleton with a sulfonyl group attached. researchgate.netresearchgate.net This method provides an efficient route to complex heterocyclic systems by forming both a C-S and a C-C bond in a single cascade process. researchgate.net

Role in Chemical Sensing and Probe Development

The electrophilic nature of the sulfonyl chloride functional group makes it a valuable reactive handle in the development of chemical sensors and fluorescent probes. The core principle involves a reaction between the sulfonyl chloride and a target analyte, leading to a detectable change in a reporter molecule, often a fluorophore.

The this compound can be covalently attached to a fluorescent dye. The highly reactive sulfonyl chloride group can then serve as a reaction site for a specific nucleophilic analyte. For example, in a mechanism analogous to probes developed for hydrogen sulfide (B99878) (H₂S), a nucleophile can displace the chloride ion from the sulfonyl group. nih.gov This substitution event can alter the electronic properties of the attached fluorophore, causing a turn-on or turn-off fluorescent response. nih.gov The reaction of sulfonyl chlorides with nucleophiles like azides is well-established, highlighting the potential for designing probes based on this reactivity. researchgate.net This strategy allows for the creation of reaction-based probes that offer high selectivity for detecting specific ions or small molecules in complex biological or environmental samples. google.com

Design and Synthesis of Chemosensors (e.g., for Ion Recognition)

The strategic use of this compound as a foundational building block has led to the development of novel chemosensors for ion recognition. These sensors are designed to selectively bind with specific ions, resulting in a detectable change in their optical properties, such as fluorescence. The design principle often involves the coupling of the isoquinoline moiety, which serves as the ion recognition site, with a fluorophore that acts as a signaling unit. The sulfonyl chloride group provides a reactive handle to covalently link these two components, forming a stable sulfonamide bridge.

The synthesis of such chemosensors typically begins with the reaction of this compound with a fluorophore containing a primary or secondary amine group. This nucleophilic substitution reaction results in the formation of an isoquinoline-6-sulfonamide derivative. The choice of the fluorophore is critical as it dictates the photophysical properties of the resulting sensor, including its excitation and emission wavelengths, quantum yield, and the nature of the signaling response (e.g., "turn-on" or "turn-off" fluorescence).

Research in the broader field of sulfonamide-based chemosensors has demonstrated their efficacy in detecting a wide range of cations and anions. bohrium.comthno.org The sulfonamide linkage itself can participate in ion coordination, often through deprotonation of the sulfonamide N-H group upon metal ion binding, which can modulate the electronic properties of the entire molecule and lead to a change in fluorescence. bohrium.comthno.org

While direct studies detailing the use of this compound for ion chemosensors are specific, the general principles of chemosensor design allow for the extrapolation of its potential applications. The isoquinoline nitrogen atom and the sulfonamide group can act as a cooperative binding site for various metal ions. For instance, derivatives of isoquinoline have been successfully employed in chemosensors for the detection of ions such as Al³⁺, Cu²⁺, Fe³⁺, and Zn²⁺. nih.govresearchgate.netacs.org The specific selectivity of the sensor is fine-tuned by the three-dimensional arrangement of the binding sites and the electronic nature of the isoquinoline ring and the attached fluorophore.

The signaling mechanism of these chemosensors often relies on photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET). bohrium.comacs.org In a typical PET-based "turn-on" sensor, the fluorescence of the fluorophore is initially quenched by the isoquinoline unit. Upon binding of the target ion to the isoquinoline and sulfonamide moieties, the PET process is inhibited, leading to a significant enhancement of the fluorescence intensity.

The following table summarizes the potential design and expected performance of chemosensors derived from this compound for the recognition of various ions, based on established principles of chemosensor technology.

| Target Ion | Potential Fluorophore | Anticipated Signaling Mechanism | Expected Detection Attributes |

| Al³⁺ | Naphthalimide derivative | Chelation-Enhanced Fluorescence (CHEF) / ICT | Colorimetric and "turn-on" fluorescence response |

| Cu²⁺ | Rhodamine derivative | FRET / Spirolactam ring-opening | "Turn-on" fluorescence with high selectivity |

| Fe³⁺ | Coumarin derivative | ICT / PET | Fluorescence quenching ("turn-off") |

| Zn²⁺ | Fluorescein derivative | Inhibition of PET | "Turn-on" fluorescence enhancement |

| Anions (e.g., F⁻, CN⁻) | Boron-dipyrromethene (BODIPY) | Hydrogen bonding / Nucleophilic addition | Ratiometric or colorimetric changes |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

While established methods exist for the synthesis of sulfonyl chlorides, future research will likely focus on developing more efficient, sustainable, and safer protocols for the preparation of Isoquinoline-6-sulfonyl chloride. Current trends in organic synthesis emphasize the reduction of hazardous reagents and waste, improved energy efficiency, and the use of milder reaction conditions. researchgate.net

Future methodologies could adapt recent innovations in sulfonyl chloride synthesis for the specific case of the isoquinoline (B145761) scaffold. These may include:

Continuous Flow Chemistry: The use of microreactor technology can offer superior control over reaction parameters for highly exothermic reactions like chlorosulfonation, improving safety and yield. rsc.org A continuous flow process could minimize the handling of hazardous intermediates and allow for safer, scalable production.

Greener Chlorinating Agents: Research into alternatives to traditional, harsh reagents like thionyl chloride or chlorosulfonic acid is a key area. mdpi.com Exploring novel, solid-supported, or less hazardous chlorinating agents could significantly improve the environmental footprint of the synthesis. mdpi.com

Catalytic Approaches: The development of catalytic methods for the direct sulfonylamidation of the isoquinoline C-H bond, followed by conversion to the sulfonyl chloride, represents a long-term goal for improving atom economy. While challenging, such an approach would streamline the synthetic route considerably.

Expanded Reactivity Scope and New Transformation Discovery

The sulfonyl chloride group is a highly versatile electrophile, most commonly used in reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively. However, the full reactive potential of this compound remains largely unexplored. Future research should aim to investigate its participation in a broader range of chemical transformations.

Unexplored avenues for reactivity include:

Radical Reactions: Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in various addition and coupling reactions. acs.orgacs.org Investigating the photoredox-catalyzed generation of the isoquinoline-6-sulfonyl radical could unlock novel carbon-sulfur bond-forming reactions with alkenes and alkynes. acs.org

Annulation Reactions: The reaction of sulfonyl chlorides with unsaturated compounds like alkenes and imines can lead to the formation of cyclic structures, such as β-sultams. magtech.com.cn Exploring these [2+2] annulation reactions could lead to new heterocyclic frameworks incorporating the isoquinoline motif.

Transition-Metal-Catalyzed Cross-Coupling: The desulfonative coupling of aryl sulfonyl chlorides provides a route to form new carbon-carbon or carbon-heteroatom bonds. Applying these methods to this compound could enable its use in the synthesis of complex biaryl or heteroaryl structures, where the sulfonyl chloride group acts as a leaving group.

A systematic study of these and other less common transformations will significantly broaden the synthetic utility of this compound beyond its traditional role as a sulfonamide precursor. magtech.com.cn

Advanced Computational Studies for Rational Design and Mechanism Prediction

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can accelerate experimental discovery. grnjournal.us For this compound, advanced computational studies, particularly using Density Functional Theory (DFT), can provide deep insights into its structure, reactivity, and potential applications. tandfonline.comresearchgate.net

Future computational research could focus on several key areas:

Reaction Mechanism Prediction: DFT calculations can be used to model the transition states and reaction pathways for various transformations involving the sulfonyl chloride group. researchgate.net This would allow for the prediction of reaction outcomes, the rationalization of observed regioselectivity, and the in-silico screening of potential reaction partners and catalysts. grnjournal.us

Rational Design of Derivatives: By calculating properties such as the HOMO-LUMO energy gap, molecular electrostatic potential, and various reactivity descriptors, computational models can guide the design of new derivatives with tailored electronic properties. tandfonline.comresearchgate.net For instance, modeling could predict how substituents on the isoquinoline ring would affect the reactivity of the sulfonyl chloride group.

Solvent Effects: The mechanism of solvolysis for sulfonyl chlorides can be complex and highly dependent on the solvent. mdpi.comnih.gov Computational studies can elucidate the role of the solvent in stabilizing intermediates and transition states, aiding in the selection of optimal reaction conditions.

Integrating these computational approaches with experimental work will enable a more rational and efficient exploration of the chemistry of this compound.

Integration into Emerging Fields of Materials and Supramolecular Chemistry

The rigid, aromatic structure of the isoquinoline scaffold makes it an attractive building block for advanced materials. amerigoscientific.comrsc.org The reactive sulfonyl chloride handle of this compound provides a means to covalently integrate this valuable core into larger functional systems.

Promising future directions include:

Polymer Science: Isoquinoline-based polymers have been explored for their potential in creating conductive and optical materials. amerigoscientific.com this compound could be used as a monomer or a post-polymerization modification reagent to introduce the isoquinoline moiety into polymer backbones, potentially imparting specific thermal, electronic, or photophysical properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal nodes and organic linkers. wikipedia.org Isoquinoline derivatives are used as ligands in MOF synthesis. amerigoscientific.com this compound could be converted into a dicarboxylic acid or other suitable linker for the de novo synthesis of novel MOFs. Alternatively, it could be used in the postsynthetic modification of MOFs that contain reactive amine or alcohol functionalities on their linkers, allowing for the precise installation of the isoquinoline-6-sulfonamide group within the pores of the material. researchgate.netrsc.org This could create new materials for catalysis, gas storage, or separation. rsc.org

Supramolecular Chemistry: The isoquinoline nitrogen atom can act as a hydrogen bond acceptor. tandfonline.com This property can be exploited to construct ordered supramolecular assemblies. By converting the sulfonyl chloride into a sulfonamide with a complementary hydrogen-bonding unit, it would be possible to design complex, self-assembling systems like liquid crystals or functional gels. tandfonline.com

The integration of this compound into these emerging fields holds the potential for the development of novel materials with unique and valuable properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoquinoline-6-sulfonyl Chloride, and how do reaction parameters (e.g., temperature, catalysts) influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of the isoquinoline core followed by halogenation. For example, sulfonylation may use sulfuric anhydride, while halogenation employs reagents like phosphorus pentachloride. Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and inert atmospheres. Purification via recrystallization or column chromatography is critical for high purity (>95%). Researchers should document reaction conditions (solvent, time, molar ratios) and validate purity using HPLC or NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key markers include aromatic proton signals (δ 7.5–9.0 ppm) and sulfonyl chloride group shifts (e.g., δ 3.5–4.5 ppm for adjacent protons).

- IR Spectroscopy : Confirm S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and C-Cl bonds (~600 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 246.6) and fragmentation patterns validate molecular weight.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Always compare with reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields or purity of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in reaction setup (e.g., moisture sensitivity, reagent quality) or analytical methods. To address this:

Replicate experiments under strictly controlled conditions (e.g., anhydrous solvents, argon atmosphere).

Cross-validate results using orthogonal techniques (e.g., NMR vs. LC-MS for purity).

Tabulate comparative data (e.g., temperature vs. yield) to identify trends. For example, higher temperatures (>50°C) may degrade the sulfonyl chloride group, reducing yield .

Q. What experimental strategies can differentiate covalent vs. non-covalent enzyme inhibition mechanisms involving this compound?

- Methodological Answer :

- Kinetic Studies : Monitor time-dependent inactivation; covalent inhibitors show irreversible binding (non-linear kinetics).

- Mass Spectrometry : Detect enzyme-adduct formation (e.g., +246 Da shift from sulfonyl chloride conjugation).

- Mutagenesis : Replace active-site nucleophilic residues (e.g., serine, cysteine) and assess inhibition loss.

- X-ray Crystallography : Resolve inhibitor-enzyme structures to visualize covalent bonds. Compare with non-covalent analogs (e.g., sulfonamides) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer :

Perform docking simulations (e.g., AutoDock Vina) to predict binding poses in target enzymes (e.g., proteases).

Use QM/MM calculations to evaluate reaction energetics for covalent bond formation.

Apply SAR analysis to prioritize substituents (e.g., electron-withdrawing groups at position 6) that enhance electrophilicity.

Validate predictions with in vitro assays (e.g., IC50 measurements against off-targets) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays using this compound?

- Methodological Answer :

- Fit data to a logistic curve (e.g., Hill equation) to calculate IC50 values.

- Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.

- Report confidence intervals (95% CI) and replicate experiments (n ≥ 3) to ensure robustness.

- Address outliers via Grubbs’ test or robust regression methods .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed studies?

- Methodological Answer :

- Include detailed protocols (e.g., reagent grades, equipment specifications, step-by-step timelines).

- Provide supplementary data (e.g., NMR spectra, HPLC chromatograms) with baseline noise thresholds.

- Reference standardized guidelines (e.g., Royal Society of Chemistry’s experimental reporting norms) .

Comparative and Mechanistic Studies

Q. What strategies can elucidate the role of the sulfonyl chloride group in this compound’s reactivity compared to other electrophilic moieties?

- Methodological Answer :

- Conduct competition experiments with alternative electrophiles (e.g., acyl chlorides) under identical conditions.

- Measure reaction kinetics (e.g., pseudo-first-order rate constants) in nucleophilic environments (e.g., thiol-containing buffers).

- Use isotopic labeling (e.g., 35S) to track sulfonyl group transfer .

Tables for Methodological Reference

| Parameter | Optimal Range | Analytical Validation |

|---|---|---|

| Reaction Temperature | 0–5°C (halogenation step) | IR/NMR for intermediate stability |

| Purity Threshold | >95% | HPLC (area normalization) |

| Enzyme Assay IC50 | 10–100 nM | Dose-response curve fitting |

Note: Tabulate experimental variables to streamline reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.